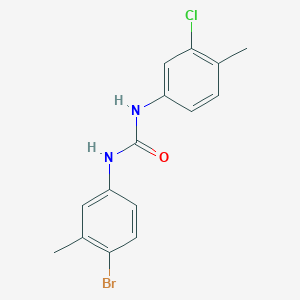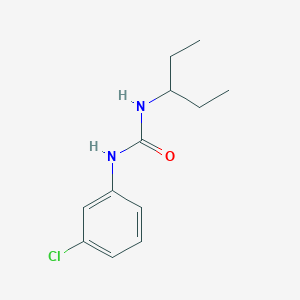
N-(4-bromo-3-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea
Overview
Description
N-(4-bromo-3-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea is a chemical compound used in scientific research. It is also known as BRMCU. This compound is of interest to researchers due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
BRMCU works by inhibiting the activity of specific enzymes and proteins in cells. It has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. Additionally, it has been found to inhibit the activity of certain proteins involved in the growth and development of harmful algae.
Biochemical and Physiological Effects:
BRMCU has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and development of harmful algae, which can have significant ecological and environmental benefits.
Advantages and Limitations for Lab Experiments
BRMCU has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a range of applications in various fields of research. However, there are also limitations to its use. It can be toxic in high concentrations and may require special handling and disposal procedures. Additionally, more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on BRMCU. One area of interest is its potential as a cancer treatment. Researchers are continuing to study its mechanism of action and its effectiveness against different types of cancer cells. Additionally, more research is needed to fully understand its potential applications in agriculture and environmental science. Finally, researchers are exploring ways to modify the structure of BRMCU to improve its efficacy and reduce its toxicity.
Scientific Research Applications
BRMCU has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and herbicidal properties. Researchers have also studied its potential as a cancer treatment and as a tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, BRMCU has been studied for its potential to inhibit the growth of harmful algae in aquatic environments.
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(3-chloro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-9-3-4-12(8-14(9)17)19-15(20)18-11-5-6-13(16)10(2)7-11/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGLMSLWWXVELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)-3-(3-chloro-4-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4779091.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4779093.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779095.png)
![4-[(6-methylpyrimidin-4-yl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4779099.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4779103.png)
![N-allyl-2-{[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetamide](/img/structure/B4779126.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4779131.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4779139.png)

![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4779145.png)
![methyl 4-[(1-piperidinylcarbonyl)amino]benzoate](/img/structure/B4779161.png)
![3-bromo-5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4779171.png)

![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4779192.png)